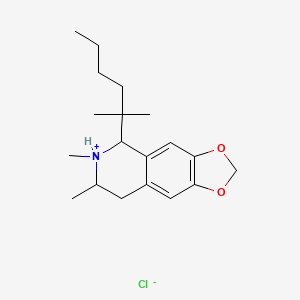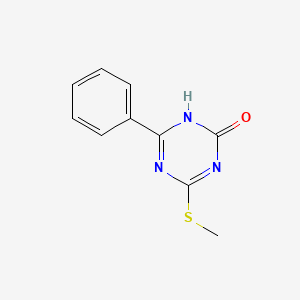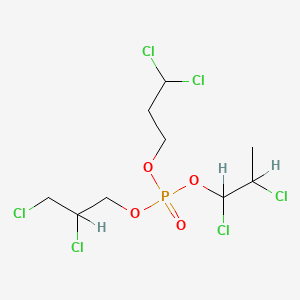
3-Amino-5,7-difluoroquinoline dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-5,7-difluoroquinoline dihydrochloride is a heterocyclic organic compound with the molecular formula C9H9Cl2FN2. It is a derivative of quinoline, a compound known for its wide range of applications in medicinal chemistry and material science. The presence of amino and fluoro groups in its structure enhances its chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5,7-difluoroquinoline dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a quinoline derivative.
Fluorination: Introduction of fluorine atoms at the 5 and 7 positions of the quinoline ring.
Amination: Introduction of an amino group at the 3 position.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-Amino-5,7-difluoroquinoline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Nitroquinoline derivatives.
Reduction: Various amine derivatives.
Substitution: Quinoline derivatives with different functional groups replacing the fluoro groups.
科学的研究の応用
3-Amino-5,7-difluoroquinoline dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
作用機序
The mechanism of action of 3-Amino-5,7-difluoroquinoline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluoro groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 3-Amino-7-fluoroquinoline dihydrochloride
- 4-Amino-7-fluoroquinoline
- 2-Amino-7-methoxy-3-methylquinoline hydrochloride
- 4-Amino-7,8-difluoroquinoline
Uniqueness
3-Amino-5,7-difluoroquinoline dihydrochloride is unique due to the specific positioning of the amino and fluoro groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H8Cl2F2N2 |
|---|---|
分子量 |
253.07 g/mol |
IUPAC名 |
5,7-difluoroquinolin-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H6F2N2.2ClH/c10-5-1-8(11)7-3-6(12)4-13-9(7)2-5;;/h1-4H,12H2;2*1H |
InChIキー |
XOGYTBDNTCMQPD-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C2=C1N=CC(=C2)N)F)F.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


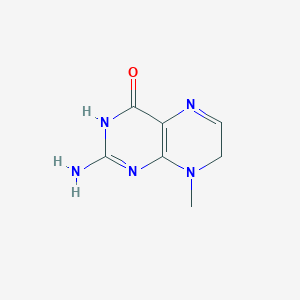

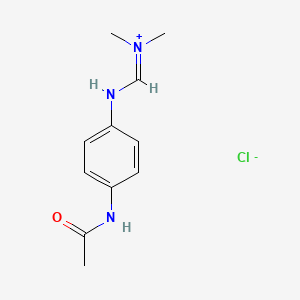
![Titanium, bis[ethyl 3-(oxo-kappaO)butanoato-kappaO'][1,3-propanediolato(2-)-kappaO,kappaO']-](/img/structure/B13743154.png)

